4-Hydroxy-2-methoxy-6-methylbenzoic acid
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Overview
Description
Isoevernic acid is a methoxybenzoic acid.
Scientific Research Applications
Organic Synthesis and Chemical Studies
- Phthalide Formation : Research by Charlesworth and Levene (1963) explored the condensation of similar compounds with formaldehyde, yielding various phthalides, which are significant in organic synthesis (Charlesworth & Levene, 1963).
- Metabolite Synthesis : Merlini et al. (1973) identified a new metabolite from Penicillium wortmanni, involving esterification with 2-hydroxy-4-methoxy-6-methylbenzoic acid, highlighting its use in metabolite identification (Merlini, Mondelli, Nasini, & Hesse, 1973).
- Aromatic Constituents in Antibiotics : Laak and Scharf (1989) synthesized derivatives of 4-hydroxy-2-methoxy-6-methylbenzoic acid as part of studying aromatic constituents in calichemicin antibiotics (Laak & Scharf, 1989).
Microbiology and Biotechnology
- Antimicrobial and Antitubercular Activities : A study by Tatipamula and Vedula (2019) on the antimicrobial and antitubercular activities of compounds isolated from lichens included derivatives of this compound, indicating its potential in developing new antimicrobial agents (Tatipamula & Vedula, 2019).
- Gallic Acid Biotransformation : Hsu et al. (2007) conducted a study on the biotransformation of gallic acid by Beauveria sulfurescens, producing new glucosidated compounds including derivatives of this compound, highlighting its role in fungal metabolism studies (Hsu et al., 2007).
Material Science and Nanotechnology
- Encapsulation for Controlled Release : Hong, Oh, and Choy (2008) encapsulated 4-hydroxy-3-methoxybenzoic acid into layered double hydroxide nanoparticles for controlled release in food flavoring, demonstrating its application in nanotechnology and materials science (Hong, Oh, & Choy, 2008).
- Polyaniline Doping : Amarnath and Palaniappan (2005) investigated the use of benzoic acid and its derivatives, including this compound, as dopants for polyaniline, a conductive polymer, indicating its utility in polymer chemistry (Amarnath & Palaniappan, 2005).
Properties
Molecular Formula |
C9H10O4 |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
4-hydroxy-2-methoxy-6-methylbenzoic acid |
InChI |
InChI=1S/C9H10O4/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) |
InChI Key |
HKYUPCAKFRQXJI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)O)OC)O |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)OC)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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